N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide
Description
This compound is a thiazolidinone derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) group and a (5Z)-5-(4-fluorobenzylidene) substituent. The core structure includes a 2,4-dioxo-1,3-thiazolidin-3-yl moiety, which is a hallmark of bioactive thiazolidinediones (TZDs). The sulfone group in the tetrahydrothiophene ring enhances metabolic stability compared to non-oxidized sulfur analogs, while the 4-fluorobenzylidene substituent likely influences electronic and steric properties, modulating receptor interactions .
Properties
Molecular Formula |
C18H19FN2O5S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C18H19FN2O5S2/c1-20(14-7-9-28(25,26)11-14)16(22)6-8-21-17(23)15(27-18(21)24)10-12-2-4-13(19)5-3-12/h2-5,10,14H,6-9,11H2,1H3/b15-10- |
InChI Key |
LZYBUUPWGWSNGK-GDNBJRDFSA-N |
Isomeric SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are extensively studied for their diverse pharmacological activities. Below is a structural and bioactivity comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison
*Calculated based on analogous structures.
Key Observations :
Substituent Effects :
- Halogenated Benzylidenes : The 4-fluoro substituent in the target compound may confer improved metabolic stability and selectivity compared to 4-chloro analogs (e.g., Analog 1), as fluorination often reduces oxidative metabolism .
- Methyl vs. Hydroxyl Groups : Analog 3’s hydroxyl group increases hydrophilicity, which could enhance solubility but reduce membrane permeability compared to the target compound’s fluorinated aromatic ring .
Core Modifications: The 2,4-dioxo core in the target compound (vs.
Bioactivity Trends: Halogenated derivatives (fluoro, chloro) exhibit selective antitumor activity. For example, highlights that 4-fluoro and 4-chloro analogs showed efficacy against non-small cell lung cancer and leukemias, respectively . Thioxo-containing analogs (e.g., Analog 1) are more commonly associated with antimicrobial activity, whereas dioxo derivatives (like the target compound) are linked to metabolic or anticancer applications .
Table 2: Pharmacokinetic and Physicochemical Properties
Research Findings and Implications
- Antitumor Potential: The target compound’s fluorinated benzylidene and sulfone core align with ’s findings on halogenated derivatives’ selective anticancer effects.
- Synthetic Challenges : The 1,1-dioxidotetrahydrothiophen-3-yl group likely requires specialized oxidation steps (e.g., using H₂O₂ or peracids), as seen in sulfone syntheses .
- Structure-Activity Relationship (SAR) :
- Z-Configuration : The (5Z)-stereochemistry of the benzylidene group is critical for bioactivity, as seen in ’s crystal structure analysis of analogous imines .
- Propanamide Chain : The N-methylpropanamide side chain may reduce off-target interactions compared to bulkier substituents (e.g., thiadiazole in Analog 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
